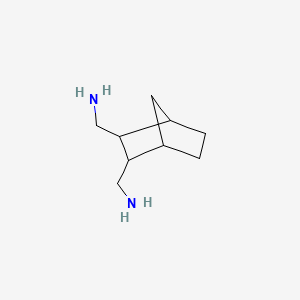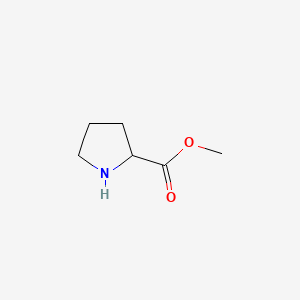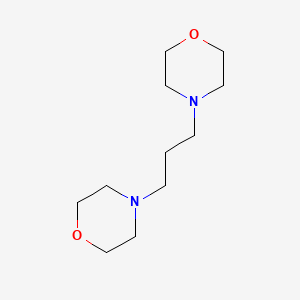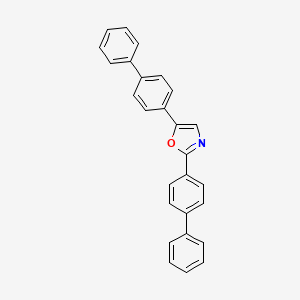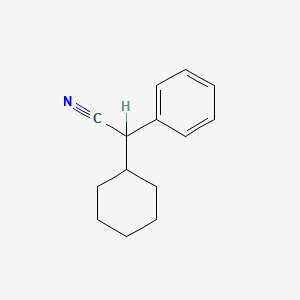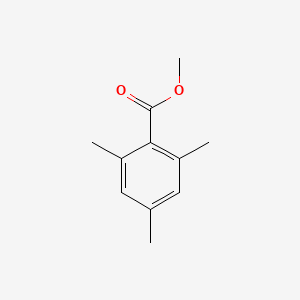
1-(4-Methylnaphthalen-1-yl)ethanone
Descripción general
Descripción
“1-(4-Methylnaphthalen-1-yl)ethanone” is an organic compound with the CAS Number: 28418-86-2 . It has a molecular weight of 184.24 and its IUPAC name is 1-(4-methyl-1-naphthyl)ethanone . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylnaphthalen-1-yl)ethanone” is represented by the linear formula C13H12O . The InChI code for this compound is 1S/C13H12O/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
“1-(4-Methylnaphthalen-1-yl)ethanone” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: Research shows that compounds similar to 1-(4-Methylnaphthalen-1-yl)ethanone are synthesized for various studies, such as creating antimicrobial agents. For instance, the synthesis of 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone was prepared for antimicrobial study (Sherekar, Padole, & Kakade, 2022).
Biological Evaluation
- Antimicrobial Properties: Some synthesized compounds, similar in structure to 1-(4-Methylnaphthalen-1-yl)ethanone, have been evaluated for their antimicrobial activities. A compound created using 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone was found to possess excellent antimicrobial activities due to the presence of chlorine as a substituent (Sherekar, Padole, & Kakade, 2022).
Molecular Interactions
- DNA Interaction Studies: There has been research on compounds derived from 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethanone, which were studied for DNA binding properties and potential drug candidacy (Kurt et al., 2020).
Chemotherapeutic Potential
- Anti-Cancer Agent Synthesis: Compounds structurally related to 1-(4-Methylnaphthalen-1-yl)ethanone have been used in synthesizing potential anti-breast cancer agents. For example, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone was employed as a building block in synthesizing thiazole derivatives with promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Photophysical Studies
- Photochemical and Fluorescence Studies: The photochemistry and crystal structures of α-adamantylacetophenones, which are structurally similar, have been investigated, focusing on their photostability and hydrogen abstraction properties (Fu et al., 1998).
Antimicrobial Activity
- Antibacterial and Antioxidant Studies: Schiff bases derived from 1(1-hydroxynaphthalen-2-yl)ethanone have been studied for their antibacterial and antioxidant activities, showing significant inhibitory effects against certain bacterial strains (Vhanale, Deshmukh, & Shinde, 2019).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302+H312+H332-H340 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Propiedades
IUPAC Name |
1-(4-methylnaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGIZYOJHJKFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182629 | |
| Record name | NSC 139880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylnaphthalen-1-yl)ethanone | |
CAS RN |
28418-86-2 | |
| Record name | 4'-Methyl-1'-acetonaphthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28418-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 139880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-acetonaphthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-METHYL-1'-ACETONAPHTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MV10A9XPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





